molecular formula C9H20N4OSi2 B8742433 N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine

N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine

Cat. No.: B8742433
M. Wt: 256.45 g/mol
InChI Key: DPOVLFLVTXSCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine is a chemical compound with the formula C₉H₂₀N₄OSi₂ and a molecular weight of 2564523 It is a derivative of 5-azacytosine, where the hydrogen atoms are replaced by trimethylsilyl groups

Preparation Methods

The synthesis of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine typically involves the silylation of 5-azacytosine. One common method includes the reaction of 5-azacytosine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Chemical Reactions Analysis

N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in DNA methylation and gene expression regulation.

    Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA methyltransferases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce cytotoxicity by disrupting RNA metabolism and inhibiting protein synthesis .

Comparison with Similar Compounds

N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:

    5-Azacytidine: Another nucleoside analogue with similar DNA methyltransferase inhibitory properties.

    Zebularine: A cytidine analogue that also inhibits DNA methylation.

Properties

Molecular Formula

C9H20N4OSi2

Molecular Weight

256.45 g/mol

IUPAC Name

N-trimethylsilyl-4-trimethylsilyloxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H20N4OSi2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3,(H,10,11,12,13)

InChI Key

DPOVLFLVTXSCRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC(=NC=N1)O[Si](C)(C)C

Origin of Product

United States

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